Cas no 16018-52-3 (N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine)

N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine structure
16018-52-3 structure
商品名:N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
CAS番号:16018-52-3
MF:C12H13N5O
メガワット:243.26452
MDL:MFCD19103545
CID:174391
PubChem ID:135495567

N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine 化学的及び物理的性質

名前と識別子

    • Guanidine,N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N'-phenyl-
    • 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
    • 1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine
    • 1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine
    • Guanidine, N-(4-hydroxy-6-methyl-2-pyrimidinyl)-N'-phenyl-
    • 2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
    • BRD-K01430114-001-01-4
    • HMS1485C01
    • MFCD19103545
    • n-(4-hydroxy-6-methylpyrimidin-2-yl)-n'-phenylguanidine
    • ChemDiv3_004269
    • AKOS002676135
    • N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N-phenylguanidine
    • 16018-52-3
    • AKOS000625605
    • IDI1_022179
    • N-(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N'-PHENYLGUANIDINE
    • LS-05446
    • GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-PHENYL-
    • SCHEMBL13919665
    • A927403
    • AKOS015831067
    • N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
    • N-(1,4-Dihydro-6-methyl-4-oxo-2-pyrimidinyl)-N'-phenylguanidine
    • 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
    • CS-0357845
    • 1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-phenylguanidine
    • N'-(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)-N-PHENYLGUANIDINE
    • N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
    • MDL: MFCD19103545
    • インチ: InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18)
    • InChIKey: JPYAJXKPGDZAIN-UHFFFAOYSA-N
    • ほほえんだ: N=C(NC1=CC=CC=C1)NC2=NC(C=C(C)N2)=O

計算された属性

  • せいみつぶんしりょう: 243.11219
  • どういたいしつりょう: 243.11201
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.9
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.34
  • ふってん: 417.7°Cat760mmHg
  • フラッシュポイント: 206.4°C
  • 屈折率: 1.669
  • PSA: 89.37

N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine セキュリティ情報

  • 危険レベル:IRRITANT

N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N057755-500mg
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
16018-52-3
500mg
$ 300.00 2022-06-03
A2B Chem LLC
AA82411-1g
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-n'-phenylguanidine
16018-52-3 >95%
1g
$439.00 2024-04-20
A2B Chem LLC
AA82411-500mg
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-n'-phenylguanidine
16018-52-3 >95%
500mg
$412.00 2024-04-20
TRC
N057755-1000mg
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
16018-52-3
1g
$ 480.00 2022-06-03
TRC
N057755-250mg
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
16018-52-3
250mg
$ 185.00 2022-06-03
Ambeed
A550273-1g
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
16018-52-3 97%
1g
$178.0 2024-04-23
abcr
AB410163-500mg
N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine; .
16018-52-3
500mg
€205.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428515-1g
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine
16018-52-3 97%
1g
¥1728 2023-04-15
Chemenu
CM506949-1g
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-phenylguanidine
16018-52-3 97%
1g
$176 2023-02-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428515-5g
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-phenylguanidine
16018-52-3 97%
5g
¥6038 2023-04-15

N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:16018-52-3)N-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-N'-phenylguanidine
A927403
清らかである:99%
はかる:1g
価格 ($):160.0